molecular formula C8H18O3 B104153 Trimethyl orthovalerate CAS No. 13820-09-2

Trimethyl orthovalerate

Cat. No. B104153
CAS RN: 13820-09-2
M. Wt: 162.23 g/mol
InChI Key: XUXVVQKJULMMKX-UHFFFAOYSA-N
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Description

Trimethyl orthovalerate, also known as 1,1,1-Trimethoxypentane, is a chemical compound with the molecular formula C8H18O3 . It is used in the synthesis of 1,2,4-triazolo[1,5-c]pyrimidine derivatives as human adenosine A3 receptor ligands . It can also be used as a precursor to prepare N-sulfonyl and N-sulfinyl imines and imidates .


Molecular Structure Analysis

The molecular structure of Trimethyl orthovalerate is represented by the formula C8H18O3 . The molecular weight is 162.23 .


Chemical Reactions Analysis

The gas-phase elimination kinetics of Trimethyl orthovalerate have been examined over the temperature range of 310-369 degrees C and pressure range of 50-130 Torr . The reactions are homogeneous, unimolecular, and follow a first-order rate law .


Physical And Chemical Properties Analysis

Trimethyl orthovalerate is a clear liquid with a boiling point of 164-166°C . The refractive index n20/D is 1.410 . The density is 0.941 g/mL at 25°C .

Scientific Research Applications

Synthesis of Neuraminic Acid Derivatives

Trimethyl orthovalerate has been utilized in the synthesis of various 9-O-acyl derivatives of N-acetyl- and N-glycoloyl-neuraminic acid . These derivatives are significant in the study of influenza virus inhibitors and understanding the role of neuraminic acid in biological systems.

Preparation of Quinazolinones

This compound is instrumental in preparing 2-methyl, 2-ethyl, 2-propyl, and 2-butyl-3-benzimidazolyl-4(3H)-quinazolinones . Quinazolinones are a class of compounds with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.

Gas-Phase Elimination Kinetics Studies

Trimethyl orthovalerate has been the subject of experimental and theoretical studies concerning the homogeneous, unimolecular gas-phase elimination kinetics . Such studies are crucial for understanding the reactivity and stability of organic compounds in the atmosphere.

Human Adenosine A3 Receptor Ligands

It serves as a precursor in the synthesis of 1,2,4-triazolo[1,5-c]pyrimidine derivatives , which act as human adenosine A3 receptor ligands . These receptors are potential therapeutic targets for various conditions, including inflammation and cancer.

Preparation of N-sulfonyl and N-sulfinyl Imines and Imidates

Researchers have used Trimethyl orthovalerate to prepare N-sulfonyl and N-sulfinyl imines and imidates . These compounds are valuable intermediates in organic synthesis and have applications in the development of pharmaceuticals.

Kinetic Studies of Unimolecular Reactions

The kinetics of unimolecular reactions involving Trimethyl orthovalerate are studied to understand the mechanisms of elimination reactions . This research can lead to insights into reaction pathways and the design of new synthetic methods.

Mechanism of Action

Target of Action

Trimethyl orthovalerate, also known as 1,1,1-Trimethoxypentane, is a type of ortho ester . Ortho esters are functional groups containing three alkoxy groups attached to one carbon atom

Mode of Action

The mode of action of Trimethyl orthovalerate is primarily through its reactions as an ortho ester. Ortho esters can be prepared by the Pinner reaction, in which nitriles react with alcohols in the presence of one equivalent of hydrogen chloride . They are readily hydrolyzed in mild aqueous acid to form esters .

Biochemical Pathways

Trimethyl orthovalerate participates in the synthesis of various biochemical compounds. For instance, it has been used in the synthesis of 1,2,4-triazolo[1,5-c]pyrimidine derivatives as human adenosine A3 receptor ligands . It can also be used as a precursor to prepare N-sulfonyl and N-sulfinyl imines and imidates .

Pharmacokinetics

As an ortho ester, it is known to be readily hydrolyzed in mild aqueous acid to form esters , which suggests that it may be metabolized in the body through similar pathways.

Result of Action

The molecular and cellular effects of Trimethyl orthovalerate’s action are largely dependent on the specific biochemical pathways in which it is involved. For instance, in the synthesis of 1,2,4-triazolo[1,5-c]pyrimidine derivatives, it may contribute to the modulation of the human adenosine A3 receptor .

Action Environment

The action, efficacy, and stability of Trimethyl orthovalerate can be influenced by various environmental factors. For instance, the hydrolysis of ortho esters like Trimethyl orthovalerate requires mild aqueous acid . Therefore, the pH of the environment could potentially influence its reactivity and stability.

Safety and Hazards

Trimethyl orthovalerate is classified as a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

1,1,1-trimethoxypentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3/c1-5-6-7-8(9-2,10-3)11-4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXVVQKJULMMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065654
Record name Pentane, 1,1,1-trimethoxy-
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl orthovalerate

CAS RN

13820-09-2
Record name Trimethyl orthovalerate
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Record name Trimethyl orthovalerate
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Record name Pentane, 1,1,1-trimethoxy-
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Record name Pentane, 1,1,1-trimethoxy-
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Record name 1,1,1-trimethoxypentane
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Record name TRIMETHYL ORTHOVALERATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the reaction mechanism for the gas-phase elimination of trimethyl orthovalerate?

A1: The gas-phase elimination of trimethyl orthovalerate proceeds through a unimolecular, concerted, and non-synchronous mechanism []. This means that the reaction happens in one step, with bond breaking and forming happening simultaneously, but not at the same rate. The rate-determining step involves the polarization of the C-OCH3 bond, resulting in a partial positive charge on the carbon atom and a partial negative charge on the oxygen atom. This polarization facilitates the abstraction of a hydrogen atom from the adjacent C-H bond by the partially negative oxygen, forming a four-membered cyclic transition state. This transition state then collapses to yield methanol and the corresponding unsaturated ketal [].

Q2: How do substituents affect the rate of gas-phase elimination of orthoesters like trimethyl orthovalerate and trimethyl orthochloroacetate?

A2: Electron-donating substituents, such as the alkyl group in trimethyl orthovalerate, increase the rate of decomposition. This is because they stabilize the positive charge that develops on the carbon atom bearing the three methoxy groups during the transition state. Conversely, electron-withdrawing substituents, like the chlorine atom in trimethyl orthochloroacetate, destabilize this positive charge, slowing down the reaction [].

Q3: Can trimethyl orthovalerate be used as a starting material for the synthesis of other valuable compounds?

A3: Yes, trimethyl orthovalerate can be used as a reagent in various organic syntheses. For example, it is used in the synthesis of Betamethasone 17-valerate, a corticosteroid medication []. The synthesis involves an acid-catalyzed 17,21-cyclization reaction of betamethasone with trimethyl orthovalerate, followed by a 21-selective hydrolysis to yield the final product [].

Q4: What is a more efficient way to synthesize tributyl orthovalerate using trimethyl orthovalerate?

A4: Tributyl orthovalerate can be synthesized efficiently via transesterification of trimethyl orthovalerate with normal butanol using iodine (I2) as a catalyst []. This method offers several advantages over traditional strong base or acid-catalyzed transesterifications, including simplified purification and milder reaction conditions [].

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